
1H-Pyrazole-3-carbaldehyde
Vue d'ensemble
Description
1H-Pyrazole-3-carbaldehyde is a simple aromatic ring organic compound. It is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The molecular formula is C4H4N2O, with an average mass of 96.087 Da and a monoisotopic mass of 96.032364 Da .
Synthesis Analysis
The synthesis of 1H-Pyrazole-3-carbaldehyde involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of 1H-Pyrazole-3-carbaldehyde consists of a pyrazole ring attached to a carbaldehyde group . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
1H-Pyrazole-3-carbaldehyde participates in various chemical reactions. It is used as a starting material in the synthesis of various pyrazole derivatives .Physical And Chemical Properties Analysis
1H-Pyrazole-3-carbaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 300.0±13.0 °C at 760 mmHg, and a flash point of 139.7±26.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Applications De Recherche Scientifique
Other Applications
Beyond the mentioned fields, 1H-pyrazole-3-carbaldehyde may also contribute to areas such as herbicide development, where its structural features could be exploited for targeted weed control.
For more technical details, you can refer to the product information provided by Sigma-Aldrich . Additionally, recent research articles on pyrazole derivatives offer deeper insights into their applications .
Safety and Hazards
Propriétés
IUPAC Name |
1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFGFAUMBISMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959979 | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-3-carbaldehyde | |
CAS RN |
3920-50-1 | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes to 1H-Pyrazole-3-carbaldehyde?
A: 1H-Pyrazole-3-carbaldehyde can be synthesized through various methods. One approach involves the oxidation of [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol under mild conditions []. Another method utilizes the reaction of polyhalogenated nitrobutadienes to yield 4-Nitro-3-amino-1H-pyrazole-5-carbaldehydes and Pyrazolo[3,4-f]indazole-4,8-diones []. The choice of method often depends on the desired substituents and overall synthetic strategy.
Q2: How is 1H-Pyrazole-3-carbaldehyde utilized in organic synthesis?
A: This compound serves as a valuable building block in organic synthesis, primarily due to its reactive aldehyde moiety. It readily undergoes Knoevenagel condensation reactions with various active methylene compounds. For instance, it reacts with 3-methyl-1-phenylpyrazolin-5-(4H)-one in the presence of an ionic liquid like ethylammonium nitrate to afford 3-methyl-4-[(1,3-diphenyl-1H--pyrazolo-4-yl)methylene]-1-phenylpyrazolin-5-(4H)-ones []. This reaction highlights its utility in constructing complex heterocyclic systems.
Q3: Are there any notable applications of 1H-Pyrazole-3-carbaldehyde derivatives?
A: Yes, derivatives of 1H-Pyrazole-3-carbaldehyde have shown promise in various fields. For example, they have been incorporated into pyran-linked phthalazinone-pyrazole hybrids, which displayed cytotoxicity against lung and cervical carcinoma cell lines in vitro []. Additionally, 1H-pyrazole-3-carbaldehyde has been immobilized onto silica gel, creating a new chelating matrix (SiNP) for solid-phase extraction of heavy metals like Pb(II), Cd(II), Cu(II), and Zn(II) from aqueous solutions [].
Q4: What insights have computational studies provided regarding 1H-Pyrazole-3-carbaldehyde?
A: Computational studies, particularly those utilizing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 1H-Pyrazole-3-carbaldehyde and its derivatives []. These studies provide valuable information about molecular geometry, thermochemical properties, and reactivity descriptors such as ionization potential, electron affinity, and electrophilicity index. Such data are crucial for understanding its chemical behavior and predicting potential applications.
Q5: How does the structure of 1H-Pyrazole-3-carbaldehyde influence its reactivity?
A: The presence of both the pyrazole ring and the aldehyde group significantly influences the reactivity of 1H-Pyrazole-3-carbaldehyde. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its interaction with biological targets or its ability to chelate metal ions []. The aldehyde group, being electrophilic, is prone to attack by nucleophiles, making it suitable for reactions like Knoevenagel condensation [, ]. Modifications to the pyrazole ring or the aldehyde substituent can therefore modulate its reactivity and downstream applications.
Q6: What analytical techniques are commonly employed to characterize 1H-Pyrazole-3-carbaldehyde and its derivatives?
A6: Various analytical techniques are crucial for characterizing 1H-Pyrazole-3-carbaldehyde and its derivatives. These include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



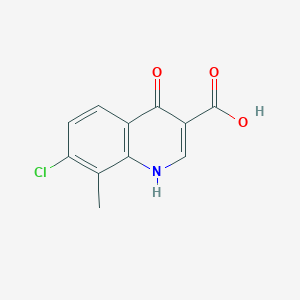
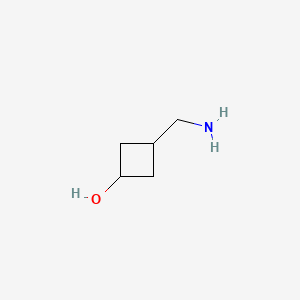

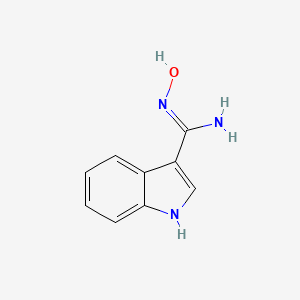
![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B3024111.png)
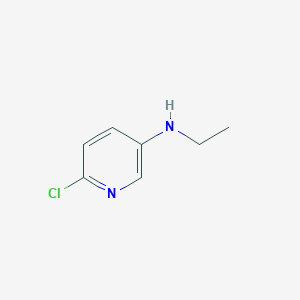

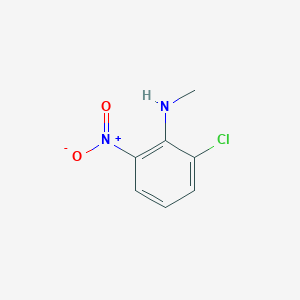



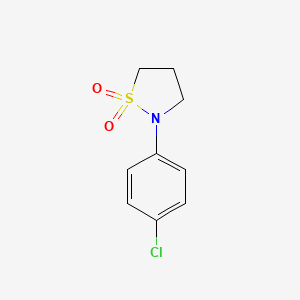
![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B3024124.png)
